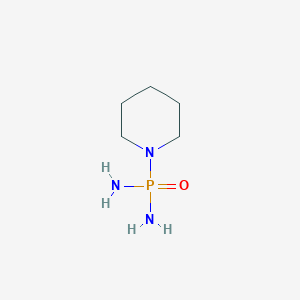![molecular formula C20H14O3 B14692416 6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione CAS No. 32050-01-4](/img/structure/B14692416.png)
6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by a naphthoquinone core fused with a furan ring, and it features methyl and methylphenyl substituents. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione can be achieved through several methods. One efficient method involves the visible-light-mediated [3+2] cycloaddition reaction. This reaction is environmentally friendly and provides high yields of the desired product . Another method involves palladium-catalyzed reverse hydrogenolysis, which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the naphthofuran structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of palladium-catalyzed reactions is particularly favored due to its efficiency and waste-free nature . The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antitumor agent and an inhibitor of human keratinocyte hyperproliferation . Additionally, its antiviral activity against the Japanese encephalitis virus and cytotoxic activity toward various cell lines make it a promising candidate for drug development .
Wirkmechanismus
The mechanism of action of 6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species that can induce cell death in cancer cells. It also inhibits key enzymes and signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione can be compared with other naphthofuran derivatives, such as naphtho[2,3-b]furan-4,9-dione and its analogs. These compounds share similar structural motifs but differ in their substituents and biological activities . The unique combination of methyl and methylphenyl groups in this compound contributes to its distinct chemical properties and enhanced biological activities .
Eigenschaften
CAS-Nummer |
32050-01-4 |
|---|---|
Molekularformel |
C20H14O3 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
6-methyl-4-(4-methylphenyl)benzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C20H14O3/c1-11-3-6-13(7-4-11)17-15-9-12(2)5-8-14(15)10-16-18(17)20(22)23-19(16)21/h3-10H,1-2H3 |
InChI-Schlüssel |
RZHRNLUCJFMLLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=CC4=C2C(=O)OC4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


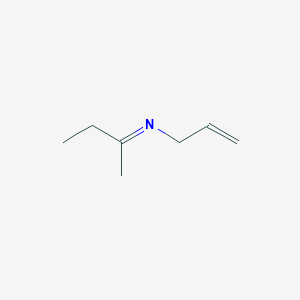
![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
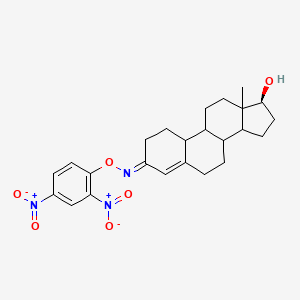
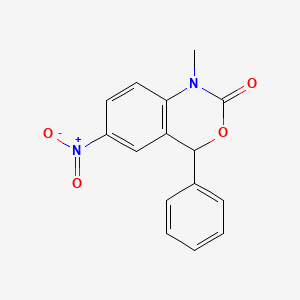
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
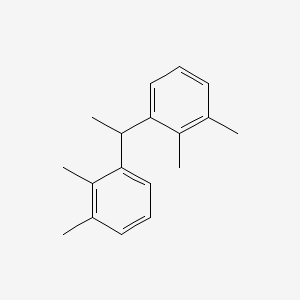
![Benzene, [(1-methylethyl)telluro]-](/img/structure/B14692366.png)
![[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14692369.png)


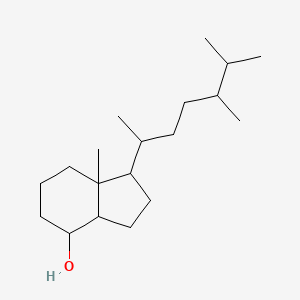
![3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692403.png)
